molecular formula C15H16Cl2N4 B5225256 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]pyrimidine

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]pyrimidine

Cat. No. B5225256
M. Wt: 323.2 g/mol
InChI Key: YOXIJFQFIWMLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized through various methods, and its mechanism of action is still under investigation.

Mechanism of Action

The exact mechanism of action of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]pyrimidine is still under investigation. However, it has been suggested that this compound acts as a serotonin and dopamine receptor antagonist, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]pyrimidine has been reported to modulate various neurotransmitter systems, including the dopamine and serotonin systems. It has also been shown to affect various physiological processes, including blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]pyrimidine in lab experiments is its ability to modulate various neurotransmitter systems, which makes it a valuable tool for investigating the underlying mechanisms of various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]pyrimidine. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use in combination therapy with other drugs. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]pyrimidine has been reported through several methods. One of the most commonly used methods involves the reaction of 3,4-dichlorobenzylamine with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base. Another method involves the reaction of 3,4-dichlorobenzylamine with 2,4-dichloro-6-methylpyrimidine in the presence of a base.

Scientific Research Applications

2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of various neurological disorders, including schizophrenia, anxiety, and depression.

properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4/c16-13-3-2-12(10-14(13)17)11-20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXIJFQFIWMLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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